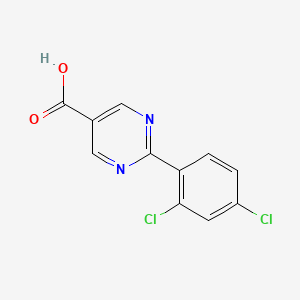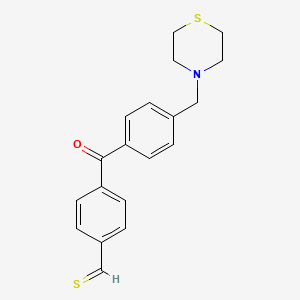
4-Thiomethyl-4'-thiomorpholinomethylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tiometil-4'-tiomorfolinometilbenzofenona es un compuesto químico con la fórmula molecular C19H21NOS2 . Contiene 44 átomos, incluyendo 21 átomos de hidrógeno, 19 átomos de carbono, 1 átomo de nitrógeno, 1 átomo de oxígeno y 2 átomos de azufre . Este compuesto es conocido por su estructura única, que incluye un núcleo de benzofenona sustituido con grupos tiometil y tiomorfolinometil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Tiometil-4'-tiomorfolinometilbenzofenona típicamente involucra los siguientes pasos:
Formación del Núcleo de Benzofenona: El núcleo de benzofenona se puede sintetizar mediante la acilación de Friedel-Crafts del benceno con cloruro de benzoílo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio.
Introducción del Grupo Tiometil: El grupo tiometil se puede introducir mediante una reacción de sustitución nucleofílica utilizando metiltiol y un grupo saliente adecuado en el núcleo de benzofenona.
Unión del Grupo Tiomorfolinometil: El grupo tiomorfolinometil se puede unir a través de una reacción de Mannich, donde el formaldehído, la morfolina y el núcleo de benzofenona reaccionan en presencia de un catalizador ácido.
Métodos de Producción Industrial
La producción industrial de 4-Tiometil-4'-tiomorfolinometilbenzofenona puede involucrar rutas sintéticas similares pero a una escala mayor. Las condiciones de reacción se optimizan para obtener rendimientos y pureza más altos, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Tiometil-4'-tiomorfolinometilbenzofenona experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo tiometil se puede oxidar a un sulfóxido o sulfona utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El grupo carbonilo en el núcleo de benzofenona se puede reducir a un grupo hidroxilo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Los grupos tiometil y tiomorfolinometil pueden sufrir reacciones de sustitución nucleofílica con nucleófilos adecuados.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico, ácido acético como solvente.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio, etanol como solvente.
Sustitución: Nucleófilos como aminas, tioles y haluros, con solventes como diclorometano o tetrahidrofurano.
Principales Productos
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de hidroxi-benzofenona.
Sustitución: Varios derivados sustituidos de benzofenona dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4-Tiometil-4'-tiomorfolinometilbenzofenona tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: Estudiado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente como compuesto líder para el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 4-Tiometil-4'-tiomorfolinometilbenzofenona implica su interacción con objetivos moleculares y vías. Los grupos tiometil y tiomorfolinometil pueden interactuar con macromoléculas biológicas, potencialmente inhibiendo enzimas o interrumpiendo los procesos celulares. El núcleo de benzofenona también puede desempeñar un papel en su actividad biológica al interactuar con receptores celulares o ADN.
Comparación Con Compuestos Similares
Compuestos Similares
4-Metil-4'-morfolinometilbenzofenona: Estructura similar pero con un grupo metil en lugar de un grupo tiometil.
4-Tiometil-4'-metilbenzofenona: Estructura similar pero sin el grupo tiomorfolinometil.
4-Morfolinometilbenzofenona: Estructura similar pero sin el grupo tiometil.
Unicidad
4-Tiometil-4'-tiomorfolinometilbenzofenona es único debido a la presencia de ambos grupos tiometil y tiomorfolinometil, que confieren propiedades químicas y biológicas distintas. Estos grupos mejoran su reactividad y posibles actividades biológicas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C19H19NOS2 |
|---|---|
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
4-[4-(thiomorpholin-4-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NOS2/c21-19(18-7-3-16(14-22)4-8-18)17-5-1-15(2-6-17)13-20-9-11-23-12-10-20/h1-8,14H,9-13H2 |
Clave InChI |
SJPGJFSNJIEBII-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



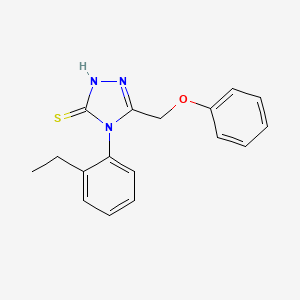
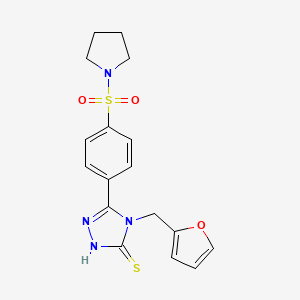
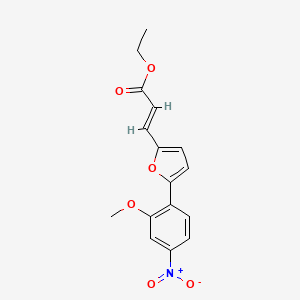
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11766034.png)

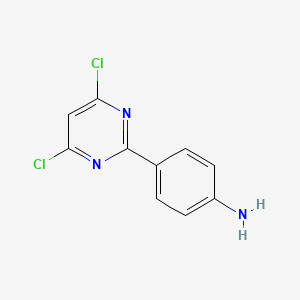
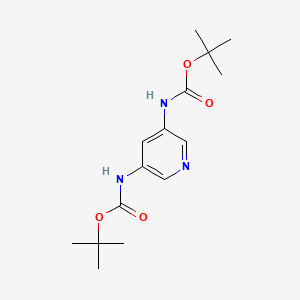
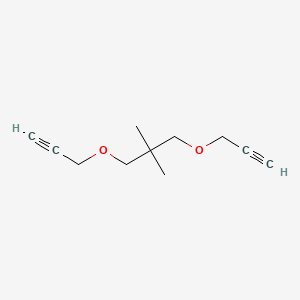
![4-Chloro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11766059.png)

![11-bromoundecyl 4-(2-{4-[(1Z)-2-{4-[2-(4-{[(11-bromoundecyl)oxy]carbonyl}phenyl)ethynyl]phenyl}-1,2-diphenylethenyl]phenyl}ethynyl)benzoate](/img/structure/B11766067.png)
